![molecular formula C15H16N4O2 B2432360 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide CAS No. 866010-72-2](/img/structure/B2432360.png)
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide” is a chemical compound that has been studied for its potential applications . It is a derivative of pyridine, which is a nitrogen-bearing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzamide group, which is attached to an acetyl-amino group. This acetyl-amino group is further attached to a pyridin-3-ylmethylamino group .Scientific Research Applications
1. Bioactive Compound Research
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide is studied for its bioactive properties and therapeutic potentials. The compound's derivatives, such as benzamides, are known for their roles in gene regulation, tumor initiation, and progression. They represent a new class of targeted anticancer agents and have shown efficacy in various clinical trials. These compounds have been the subject of numerous studies due to their potential in treating diseases like cancer by inhibiting histone deacetylases (HDACs) and altering gene expression (Marks, Richon, Kelly, Chiao, & Miller, 2004).
2. Pharmacological Importance
The compound and its derivatives are important in modern therapeutics due to their pharmacological significance. For instance, isoquinoline derivatives, which share structural similarities with the compound, are studied for their potential in treating a variety of diseases due to their biological activities like anti-fungal, anti-Parkinsonism, and anti-tumour effects (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
3. Neuroprotective and Anti-Aggregation Properties
Recent research has emphasized the neuroprotective properties of compounds structurally related to this compound. These compounds have shown efficacy in protecting against oligomerization and fibrillization of synthetic amyloid-beta peptide, which is crucial in the context of diseases like Alzheimer's. They also exhibit potential in restoring synaptic protein expression affected by oligomers, suggesting a protective role in neuronal functions (Salloway, Porsteinsson, Sperling, Keren, Dyck, Tariot, Gilman, Crans, Hernandez, Quinn, Bairu, Cedarbaum, Pastrak, & Abushakra, 2011).
4. Anti-Cancer Properties
Compounds like benzamides, which are structurally related to this compound, are investigated for their role in cancer therapy. They inhibit HDACs, an important target in cancer treatment. These inhibitors have been studied in various clinical trials for their anti-tumor activity and are considered a new class of anti-neoplastic agents (Hauschild, Trefzer, Garbe, Kaehler, Ugurel, Kiecker, Eigentler, Krissel, & Schadendorf, 2006).
Future Directions
The future directions for the study of “2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide” could include further investigation of its potential applications, such as its anti-tubercular activity. Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and hazards .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
For instance, zolpidem, a related compound, exerts its hypnotic effect by blocking GABA receptors .
Biochemical Pathways
Compounds with similar structures have been found to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-15(21)12-5-1-2-6-13(12)19-14(20)10-18-9-11-4-3-7-17-8-11/h1-8,18H,9-10H2,(H2,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDHLVCHBDCMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

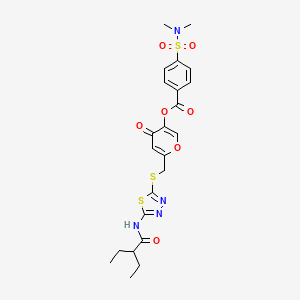
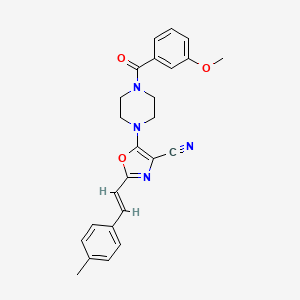


![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)
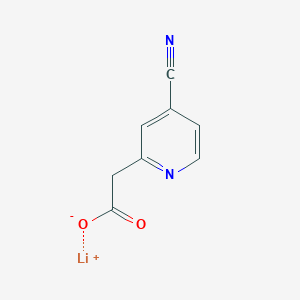
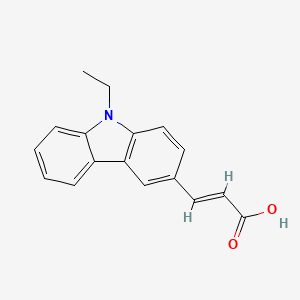
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
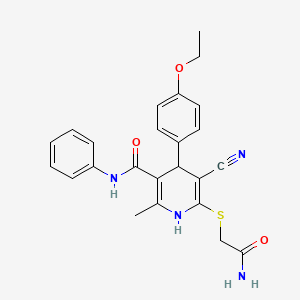
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)
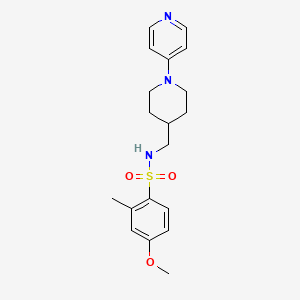
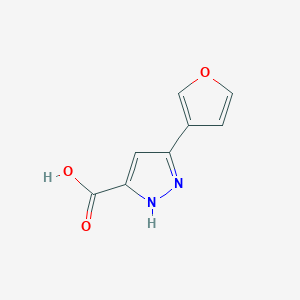
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)